5-Chloropyridin-3-yl Trifluoromethanesulfonate (CAS 150145-19-0): A Core Intermediate in Advanced Cross-Coupling and Drug Development
5-Chloropyridin-3-yl Trifluoromethanesulfonate (CAS 150145-19-0): A Core Intermediate in Advanced Cross-Coupling and Drug Development
As a Senior Application Scientist specializing in synthetic methodology and active pharmaceutical ingredient (API) development, I frequently encounter chemical intermediates that act as critical linchpins in complex synthetic routes. 5-Chloropyridin-3-yl trifluoromethanesulfonate (CAS 150145-19-0) is one such molecule.
This whitepaper provides an in-depth technical analysis of this highly reactive electrophile. We will explore the causality behind its physicochemical behavior, detail self-validating protocols for its synthesis and application, and examine its indispensable role in the development of next-generation therapeutics, particularly in the synthesis of pyrrole-based proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs).
Physicochemical Profiling and Structural Causality
To understand the utility of 5-chloropyridin-3-yl trifluoromethanesulfonate, we must analyze its structural causality. The molecule features a pyridine ring substituted with a chlorine atom at the 5-position and a trifluoromethanesulfonate (triflate, -OTf) group at the 3-position [1].
The triflate group is a superior leaving group compared to traditional halides (chlorides, bromides, or iodides). This is due to the extreme electron-withdrawing nature of the trifluoromethyl group combined with the resonance stabilization of the resulting sulfonate anion. When attached to the already electron-deficient pyridine ring, the carbon-oxygen bond becomes highly susceptible to oxidative addition by low-valent transition metals (such as Pd(0)). Furthermore, the presence of the 5-chloro substituent provides an opportunity for orthogonal cross-coupling —allowing chemists to selectively react the 3-position first (via the highly reactive triflate) and subsequently functionalize the 5-position under harsher conditions.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-Chloropyridin-3-yl trifluoromethanesulfonate |
| CAS Number | 150145-19-0 |
| Molecular Formula | C₆H₃ClF₃NO₃S |
| Molecular Weight | 261.61 g/mol |
| Typical Purity | ≥98.0% |
| Precursor Molecule | 5-Chloropyridin-3-ol (CAS 74115-12-1) [4] |
| Reactivity Profile | Highly electrophilic, moisture-sensitive |
Upstream Synthesis Methodology
The synthesis of 5-chloropyridin-3-yl triflate requires the careful triflation of 5-chloropyridin-3-ol. In my experience designing scalable routes, the choice of triflating agent is critical. While trifluoromethanesulfonic anhydride (Tf₂O) is cheaper, it is highly aggressive and can lead to polymerization or degradation of the pyridine core. Therefore, N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂) is the reagent of choice. It is a stable, solid reagent that provides mild, highly chemoselective triflation [3].
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system, ensuring stoichiometric precision and high yield.
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Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.
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Dissolution: Dissolve 5-chloropyridin-3-ol (1.30 g, 10.0 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL). THF is chosen because it solvates the polar intermediates effectively while remaining inert to the reagents.
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Deprotonation: Add Triethylamine (Et₃N) (1.21 g, 12.0 mmol, 1.2 eq) dropwise at room temperature. The slight excess of base ensures complete deprotonation of the weakly acidic pyridinol to form the highly nucleophilic pyridinolate anion.
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Triflation: Add PhNTf₂ (3.93 g, 11.0 mmol, 1.1 eq) in a single portion.
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Reaction Monitoring: Stir the mixture at room temperature for 20–30 minutes. The reaction is exceptionally fast due to the high electrophilicity of PhNTf₂.
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Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified via silica gel chromatography.
Fig 1: Synthesis workflow of 5-Chloropyridin-3-yl triflate via deprotonation and triflation.
Orthogonal Reactivity & Catalytic Cross-Coupling
The primary industrial application of 5-chloropyridin-3-yl triflate is its role as an electrophile in Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Stille).
A major challenge in pharmaceutical synthesis is the formation of Carbon-Sulfur (C-S) bonds, as thiols are notorious for poisoning Palladium catalysts by forming stable, inactive Pd-thiolate dimers. To overcome this, we utilize a specific catalytic system: Pd₂(dba)₃ paired with Xantphos [2].
The Causality of Ligand Selection: Xantphos is a bidentate phosphine ligand with a uniquely wide "bite angle" (~111°). This wide angle sterically forces the Palladium center toward a geometry that dramatically accelerates the reductive elimination step—the bottleneck of C-S coupling—thereby preventing catalyst poisoning and ensuring rapid product turnover.
Self-Validating Protocol: Buchwald-Hartwig C-S Coupling
This protocol details the coupling of the triflate with phenylmethanethiol, a critical step in the synthesis of advanced pyrrole-based therapeutics[2].
| Component | Function | Equivalents | Amount |
| 5-Chloropyridin-3-yl triflate | Electrophile | 1.0 eq | 1.73 g (6.6 mmol) |
| Phenylmethanethiol | Nucleophile | 1.05 eq | 861 mg (6.9 mmol) |
| DIPEA | Base | 2.2 eq | 1.88 g (14.5 mmol) |
| Pd₂(dba)₃ | Pd(0) Precursor | 0.02 eq (2 mol%) | 121 mg (0.13 mmol) |
| Xantphos | Bidentate Ligand | 0.04 eq (4 mol%) | 153 mg (0.26 mmol) |
Methodology:
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In a Schlenk flask under an Argon atmosphere, dissolve 5-chloropyridin-3-yl trifluoromethanesulfonate (1.73 g) in anhydrous Toluene (15 mL).
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Add phenylmethanethiol (861 mg) and N,N-diisopropylethylamine (DIPEA) (1.88 g). DIPEA acts as a non-nucleophilic base to neutralize the triflic acid generated during the catalytic cycle.
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Introduce Pd₂(dba)₃ (121 mg) and Xantphos (153 mg).
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Heat the mixture to 80°C and stir for 3 hours. The elevated temperature provides the necessary activation energy for the oxidative addition into the C-OTf bond.
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Cool to room temperature, filter the mixture through a pad of silica gel to remove the Palladium catalyst, and concentrate the filtrate for subsequent purification.
Fig 2: Palladium-catalyzed Buchwald-Hartwig C-S cross-coupling catalytic cycle.
Applications in Drug Development
The precise reactivity of 5-chloropyridin-3-yl triflate makes it a cornerstone in the development of Potassium-Competitive Acid Blockers (P-CABs) and Proton Pump Inhibitors (PPIs) .
Historically, PPIs (like omeprazole) have been used to treat peptic ulcers and reflux esophagitis. However, they suffer from instability under acidic conditions and variable efficacy due to metabolic enzyme polymorphism. To bypass these issues, pharmaceutical companies have developed novel pyrrole-based compounds.
In these advanced drug architectures, the 5-chloropyridine moiety (derived directly from our triflate intermediate) is grafted onto a pyrrole core via sulfonyl or sulfide linkages [2]. The electron-withdrawing nature of the chloropyridine ring modulates the pKa of the final drug molecule, optimizing its binding affinity to the H⁺/K⁺-ATPase pump in the gastric parietal cells, resulting in a rapid, long-lasting suppression of gastric acid secretion with significantly reduced cytotoxicity.
Handling, Stability, and Storage Protocols
Because the triflate group is an exceptional leaving group, 5-chloropyridin-3-yl trifluoromethanesulfonate is inherently sensitive to nucleophilic attack, including hydrolysis by ambient moisture.
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Hydrolytic Degradation: Exposure to water will cause the molecule to slowly hydrolyze back into 5-chloropyridin-3-ol and highly corrosive trifluoromethanesulfonic (triflic) acid.
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Storage Conditions: The compound must be stored in tightly sealed, amber glass vials under an inert atmosphere (Argon or Nitrogen). It should be kept refrigerated at 2°C to 8°C to prevent thermal degradation.
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Handling: Always handle within a fume hood using standard anhydrous techniques (Schlenk line or glovebox) when setting up catalytic reactions to preserve the integrity of the C-OTf bond prior to catalyst insertion.
References
- Source: chemikart.
- US8592597B2 - Pyrrole compounds Source: Google Patents URL
- Source: nii.ac.
- 5-Chloro-3-pyridinol 74115-12-1 Properties Source: GuideChem URL

